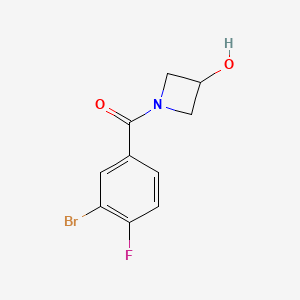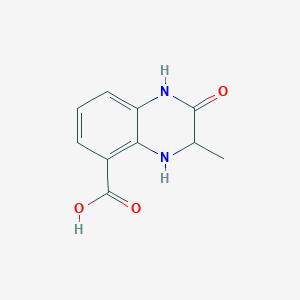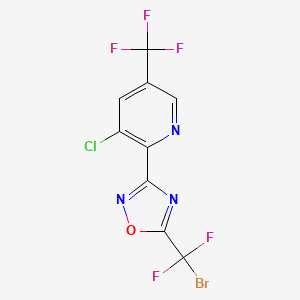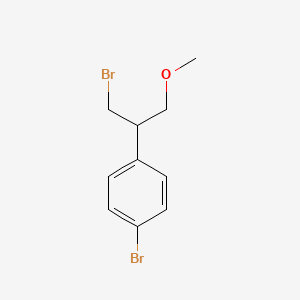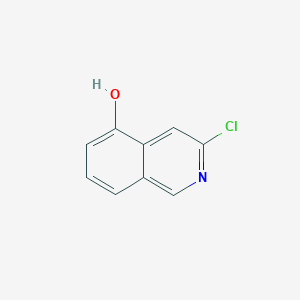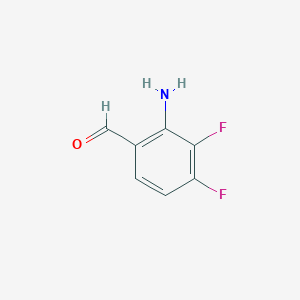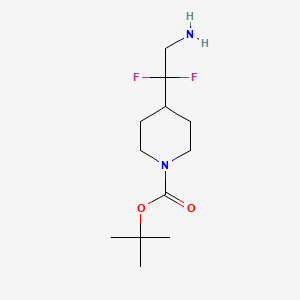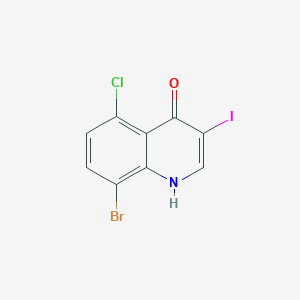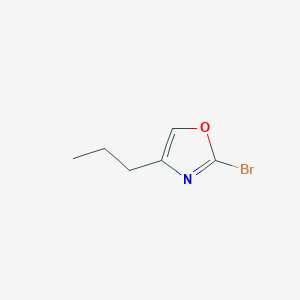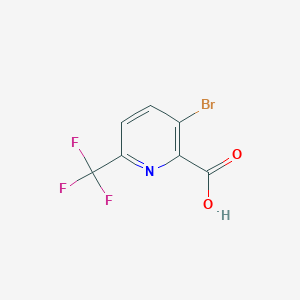
3-溴-6-(三氟甲基)-2-吡啶甲酸
描述
3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a trifluoromethyl group, and a carboxylic acid group attached to a pyridine ring
科学研究应用
3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Potential precursor for developing pharmaceutical agents due to its ability to undergo various chemical modifications.
Materials Science: Utilized in the synthesis of functional materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the bromination of 6-(trifluoromethyl)-2-pyridinecarboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
化学反应分析
Types of Reactions
3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.
Major Products Formed
Substitution: Formation of azido, thiol, or other substituted derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
作用机制
The mechanism of action of 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid depends on its chemical reactivity. The bromine atom and the trifluoromethyl group influence the electron density on the pyridine ring, making it reactive towards nucleophiles and electrophiles. The carboxylic acid group can participate in hydrogen bonding and coordination with metal ions, affecting its interactions in biological and chemical systems.
相似化合物的比较
Similar Compounds
3-Bromo-2-pyridinecarboxylic acid: Lacks the trifluoromethyl group, leading to different reactivity and applications.
6-(Trifluoromethyl)-2-pyridinecarboxylic acid: Lacks the bromine atom, affecting its ability to participate in substitution and coupling reactions.
3-Chloro-6-(trifluoromethyl)-2-pyridinecarboxylic acid: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness
3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
属性
IUPAC Name |
3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-3-1-2-4(7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSLGROYWBGBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


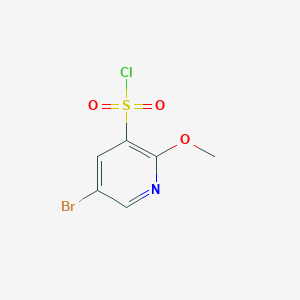
![3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B1381473.png)
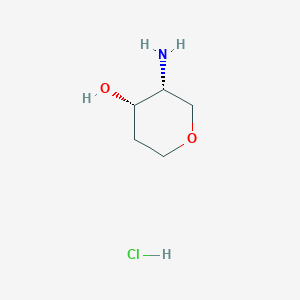
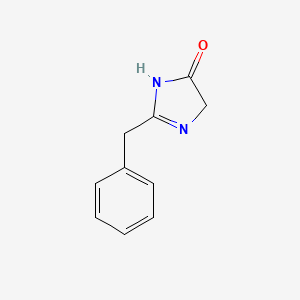
![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)
